molecular formula C25H26N4O6S B2943989 (5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1223900-25-1

(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B2943989
CAS RN: 1223900-25-1
M. Wt: 510.57
InChI Key: FIXPJJZZMOWBEM-UHFFFAOYSA-N
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Description

(5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl 5-methyl-1-(3-(methylthio)phenyl)-1H-1,2,3-triazole-4-carboxylate is a useful research compound. Its molecular formula is C25H26N4O6S and its molecular weight is 510.57. The purity is usually 95%.
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Scientific Research Applications

Applications in Synthetic Chemistry

  • Masked Forms of Activated Carboxylic Acids : Oxazoles, a component of the compound, are utilized as masked forms of activated carboxylic acids in synthetic chemistry. They form triamides on reaction with singlet oxygen, which are essential in the synthesis of macrolides like recifeiolide and curvularin (H. Wasserman et al., 1981).

  • Synthesis of Sulfone Derivatives : The compound has been used in the synthesis of novel sulfone derivatives containing 1,2,4-triazole moieties. These derivatives are synthesized through a process involving catalytic oxidation, highlighting its versatility in organic synthesis (Weiming Xu et al., 2010).

Pharmaceutical and Medical Applications

  • Antimicrobial Activities : Derivatives of 1,2,4-triazole, a component of the compound, have been synthesized and shown to possess antimicrobial activities. These derivatives have potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).

  • Inhibitory Activity on Blood Platelet Aggregation : Some oxazole derivatives, related to the compound, have shown inhibitory activity on blood platelet aggregation. This suggests potential therapeutic applications in conditions where platelet aggregation is a concern (Y. Ozaki et al., 1983).

Materials Science

  • Polymer Syntheses : Components of the compound, specifically benzoxazole moieties, have been utilized in the synthesis of thermotropic polyesters. These polyesters have applications in materials science, particularly in the development of materials with specific thermal properties (H. Kricheldorf et al., 1992).

Catalysis

  • Copper-Catalyzed Intramolecular Cyclization : The compound is involved in the synthesis of oxazoles through copper-catalyzed intramolecular cyclization. This process is important in the field of catalysis and organic synthesis (S. Vijay Kumar et al., 2012).

  • Ruthenium-Catalyzed Synthesis : It is also involved in ruthenium-catalyzed syntheses, particularly in the creation of triazole-based scaffolds, demonstrating its importance in advanced synthetic methodologies (S. Ferrini et al., 2015).

properties

IUPAC Name

[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 5-methyl-1-(3-methylsulfanylphenyl)triazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6S/c1-14-22(27-28-29(14)17-8-7-9-18(12-17)36-6)25(30)34-13-19-15(2)35-24(26-19)16-10-20(31-3)23(33-5)21(11-16)32-4/h7-12H,13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIXPJJZZMOWBEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC=C2)SC)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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